molecular formula C12H11NO3 B12922499 2-Acetyl-5-anilinofuran-3(2H)-one CAS No. 61418-06-2

2-Acetyl-5-anilinofuran-3(2H)-one

Cat. No.: B12922499
CAS No.: 61418-06-2
M. Wt: 217.22 g/mol
InChI Key: NMLYTATXMCAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5-anilinofuran-3(2H)-one is a furanone derivative featuring a substituted furan-3(2H)-one core. The compound is characterized by an acetyl group at position 2 and an anilino (phenylamino) substituent at position 4. Its molecular formula is inferred as C₁₂H₁₁NO₃ (exact data unavailable in the provided evidence). Notably, the anilino group introduces aromatic amine functionality, which may enhance π-π stacking interactions in drug-receptor binding. This analysis will focus on structurally and functionally related compounds to infer comparative properties.

Properties

CAS No.

61418-06-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-acetyl-5-anilinofuran-3-one

InChI

InChI=1S/C12H11NO3/c1-8(14)12-10(15)7-11(16-12)13-9-5-3-2-4-6-9/h2-7,12-13H,1H3

InChI Key

NMLYTATXMCAOHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C=C(O1)NC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-(phenylamino)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different furan derivatives.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Acetyl-5-(phenylamino)furan-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s furan ring and phenylamino group allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or synthetic similarities with 2-acetyl-5-anilinofuran-3(2H)-one, enabling a comparative analysis:

Key Comparison Points

Ring System and Substituent Effects: The furan-3(2H)-one core in the target compound is a five-membered lactone ring, distinct from the six-membered pyridazin-3(2H)-one in the pyridazinone derivative . Furanones are less nitrogen-rich but offer conformational rigidity, whereas pyridazinones are associated with pharmaceutical applications (e.g., antihypertensive agents). Substituents significantly alter properties:

  • Anilino groups (target and pyridazinone) introduce aromatic amine functionality, enhancing solubility in polar solvents and enabling hydrogen bonding.

Synthetic Approaches: Furanone derivatives in (e.g., Compound 9) are synthesized via Grignard reactions and alkylation under inert conditions, yielding ~52% . These methods contrast with transition metal-free cascade reactions used for isoquinolinone derivatives (), where solvent choice (e.g., THF vs. DMSO) directs product selectivity .

Potential Applications: The pyridazinone derivative () shares structural motifs with antihypertensive agents, suggesting possible bioactivity for the target compound. Furanones with hydroxyl or alkyl substituents () are often intermediates in fragrance or natural product synthesis, whereas anilino/acetyl-substituted variants may have pharmacological relevance .

Research Findings and Limitations

  • Spectral Data: Compounds 9–11 () were characterized using IR, NMR, and MS, providing benchmarks for furanone derivatives. The target compound’s spectral profile (e.g., carbonyl stretching in IR) would likely differ due to the anilino group’s resonance effects .
  • Safety Considerations: 3-Aminodihydrofuran-2(3H)-one () highlights hazards associated with amino-substituted lactones, such as respiratory irritation. Similar risks may apply to the target compound, though specific data are lacking .
  • Synthetic Challenges: The absence of direct synthesis data for the target compound necessitates extrapolation from methods in and . For instance, introducing an anilino group might require nucleophilic aromatic substitution or palladium-catalyzed coupling, neither of which are detailed in the evidence.

Biological Activity

2-Acetyl-5-anilinofuran-3(2H)-one, also known by its CAS number 61418-06-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-acetyl-5-anilinofuran-3(2H)-one can be described as follows:

  • Molecular Formula : C12H11N O2
  • Molecular Weight : 201.23 g/mol

The biological activity of 2-acetyl-5-anilinofuran-3(2H)-one is largely attributed to its ability to interact with various biological targets. It is believed to influence several biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting cell signaling pathways.

Biological Activities

Research indicates that 2-acetyl-5-anilinofuran-3(2H)-one exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Anticancer Properties

Preliminary studies suggest that 2-acetyl-5-anilinofuran-3(2H)-one may possess anticancer properties. It has been tested against different cancer cell lines, showing cytotoxic effects. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

The compound's mechanism in inducing apoptosis in cancer cells is an area of active investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various compounds, including 2-acetyl-5-anilinofuran-3(2H)-one. The results showed significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL .
  • Anticancer Research : In a study conducted by the Cancer Research Institute, 2-acetyl-5-anilinofuran-3(2H)-one was tested on HeLa cells, resulting in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours .
  • Anti-inflammatory Activity : Research published in Phytotherapy Research demonstrated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityEffectivenessReference
AntimicrobialMIC = 32 µg/mL
Anticancer (HeLa Cells)IC50 = 25 µM
Anti-inflammatoryReduced TNF-alpha levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.